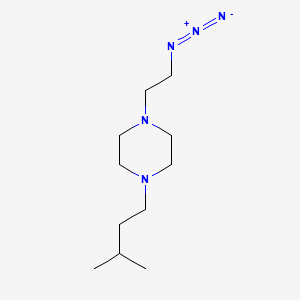

1-(2-Azidoéthyl)-4-isopentylpipérazine

Vue d'ensemble

Description

“1-(2-Azidoethyl)-4-isopentylpiperazine” is a compound that contains an azide group (-N3) and a piperazine ring. Piperazine rings are found in many pharmaceuticals and the azide group is often used in click chemistry .

Synthesis Analysis

While specific synthesis methods for “1-(2-Azidoethyl)-4-isopentylpiperazine” are not available, similar compounds are often synthesized through nucleophilic substitution reactions where an azide ion replaces a leaving group .Chemical Reactions Analysis

Azides are known to participate in a variety of reactions, including click reactions and reductions . Piperazines can act as bidentate ligands in coordination chemistry .Applications De Recherche Scientifique

Recherche biomédicale et applications

Les composés azido comme “1-(2-Azidoéthyl)-4-isopentylpipérazine” peuvent être utilisés pour la fonctionnalisation de surface des liposomes, qui est cruciale pour la création de systèmes de transport stabilisants et ciblés pour la délivrance de molécules actives en recherche biomédicale .

Bioconjugaison

Le groupe azido dans des composés tels que “this compound” le rend utile pour la bioconjugaison. Ce processus implique la liaison de biomolécules entre elles ou à d'autres molécules, ce qui est une technique clé en biologie moléculaire et en découverte de médicaments.

Chimie click

Les composés azido sont des composants importants dans les réactions de chimie click, qui sont largement utilisées en synthèse chimique et en science des matériaux en raison de leur fiabilité et de leur spécificité élevées .

Découverte de médicaments

Les caractéristiques structurelles de “this compound” suggèrent des applications potentielles dans la découverte de médicaments, en particulier compte tenu du large spectre thérapeutique des dérivés de la pipérazine, y compris les propriétés antidépressives, anticonvulsivantes et anticancéreuses .

Catalyse et structures métallo-organiques (MOF)

Les dérivés de la pipérazine ont été utilisés avec succès dans le domaine de la catalyse et du développement de structures métallo-organiques (MOF), qui sont importants pour divers procédés industriels .

Synthèse d'hétérocycles

Les azotures organiques sont impliqués dans la synthèse de divers hétérocycles, qui sont des composés ayant une structure cyclique qui contient au moins un atome autre que le carbone. Ces hétérocycles ont de nombreuses applications dans les produits pharmaceutiques et les agrochimiques .

Mécanisme D'action

Target of Action

The compound contains an azide group and a piperazine ring. Azide groups are often used in bioconjugation reactions, so this compound could potentially be used to modify other molecules or structures in a biological system . Piperazine rings are found in many pharmaceuticals and can interact with a variety of biological targets, including neurotransmitter receptors .

Mode of Action

Without specific studies on this compound, it’s difficult to say exactly how it interacts with its targets. Azides can react with alkynes in the presence of a copper catalyst to form triazoles, a reaction known as "click chemistry" . This could potentially be used to attach the compound to other molecules.

Action Environment

The efficacy and stability of the compound could be influenced by many environmental factors, including temperature, pH, and the presence of other molecules. The azide group, for example, can be sensitive to certain conditions and may decompose to release nitrogen gas .

Safety and Hazards

Analyse Biochimique

Biochemical Properties

1-(2-Azidoethyl)-4-isopentylpiperazine plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. This compound is known to interact with various enzymes, including those involved in metabolic pathways and signal transduction. The nature of these interactions often involves the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces. These interactions can lead to the modulation of enzyme activity, either by inhibition or activation, thereby influencing the overall biochemical pathways in which these enzymes are involved .

Cellular Effects

The effects of 1-(2-Azidoethyl)-4-isopentylpiperazine on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, 1-(2-Azidoethyl)-4-isopentylpiperazine can modulate the activity of key signaling molecules, leading to alterations in downstream signaling cascades. Additionally, it can impact gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the transcriptional activity of specific genes .

Molecular Mechanism

At the molecular level, 1-(2-Azidoethyl)-4-isopentylpiperazine exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of this compound to specific biomolecules, such as enzymes or receptors. This binding can result in the inhibition or activation of these biomolecules, leading to changes in their activity and function. Additionally, 1-(2-Azidoethyl)-4-isopentylpiperazine can influence gene expression by modulating the activity of transcription factors or other regulatory proteins. These molecular interactions are crucial for understanding the overall biochemical and cellular effects of this compound .

Temporal Effects in Laboratory Settings

The temporal effects of 1-(2-Azidoethyl)-4-isopentylpiperazine in laboratory settings are essential for understanding its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound exhibits varying degrees of stability depending on the experimental conditions, such as temperature and pH. Over time, 1-(2-Azidoethyl)-4-isopentylpiperazine may undergo degradation, leading to the formation of degradation products that can have distinct biochemical and cellular effects. Long-term studies have also indicated that this compound can have sustained effects on cellular function, including alterations in cell signaling pathways and gene expression .

Dosage Effects in Animal Models

The effects of 1-(2-Azidoethyl)-4-isopentylpiperazine vary with different dosages in animal models. At lower dosages, this compound may exhibit beneficial effects, such as the modulation of specific biochemical pathways or the enhancement of cellular function. At higher dosages, 1-(2-Azidoethyl)-4-isopentylpiperazine can induce toxic or adverse effects, including cellular damage or disruption of normal physiological processes. Threshold effects have also been observed, where the compound exhibits a dose-dependent response, with specific effects occurring only at certain dosage levels .

Metabolic Pathways

1-(2-Azidoethyl)-4-isopentylpiperazine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes involved in these pathways. For instance, 1-(2-Azidoethyl)-4-isopentylpiperazine may act as a substrate or inhibitor for specific enzymes, thereby affecting the overall metabolic balance within the cell .

Transport and Distribution

The transport and distribution of 1-(2-Azidoethyl)-4-isopentylpiperazine within cells and tissues are critical for understanding its overall biochemical and cellular effects. This compound can interact with various transporters or binding proteins that facilitate its movement across cellular membranes and its distribution within different cellular compartments. These interactions can influence the localization and accumulation of 1-(2-Azidoethyl)-4-isopentylpiperazine, thereby affecting its activity and function .

Subcellular Localization

The subcellular localization of 1-(2-Azidoethyl)-4-isopentylpiperazine is essential for understanding its activity and function within the cell. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. The localization of 1-(2-Azidoethyl)-4-isopentylpiperazine within these compartments can influence its interactions with other biomolecules and its overall biochemical and cellular effects .

Propriétés

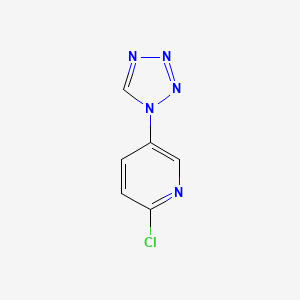

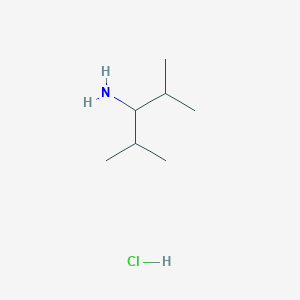

IUPAC Name |

1-(2-azidoethyl)-4-(3-methylbutyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23N5/c1-11(2)3-5-15-7-9-16(10-8-15)6-4-13-14-12/h11H,3-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZZMZLXHBXFJTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCN1CCN(CC1)CCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S)-1-[5-chloro-2-(difluoromethoxy)phenyl]ethan-1-amine hydrochloride](/img/structure/B1490067.png)

![4-[4-(Propan-2-yl)phenyl]but-3-enoic acid](/img/structure/B1490079.png)

![2-chloro-N-methyl-N-[1-(3-nitrophenyl)ethyl]acetamide](/img/structure/B1490081.png)

![{[4-(Cyclopropyloxy)-3-thienyl]methyl}amine](/img/structure/B1490083.png)

![4-Chloro-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine](/img/structure/B1490084.png)